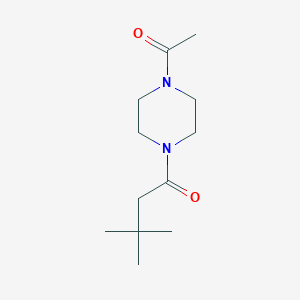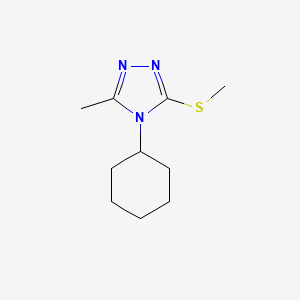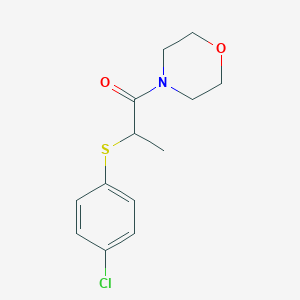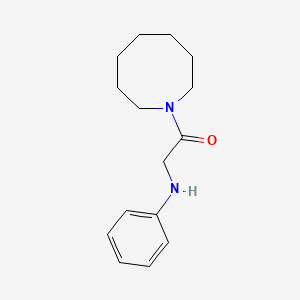
1-Cyclopentyl-3-(4-methoxyphenyl)-1-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentyl-3-(4-methoxyphenyl)-1-methylurea, also known as CPI-1189, is a synthetic compound that belongs to the class of urea derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
The exact mechanism of action of 1-Cyclopentyl-3-(4-methoxyphenyl)-1-methylurea is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer growth. 1-Cyclopentyl-3-(4-methoxyphenyl)-1-methylurea has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cancer growth and survival.
Biochemical and Physiological Effects:
1-Cyclopentyl-3-(4-methoxyphenyl)-1-methylurea has been shown to have various biochemical and physiological effects. In animal studies, 1-Cyclopentyl-3-(4-methoxyphenyl)-1-methylurea has been found to reduce inflammation and oxidative stress, increase antioxidant activity, and improve cognitive function. It has also been shown to inhibit cancer cell growth and induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-Cyclopentyl-3-(4-methoxyphenyl)-1-methylurea in lab experiments is its well-established synthesis method and chemical stability. This makes it easy to obtain and use in various assays and experiments. However, one of the limitations of using 1-Cyclopentyl-3-(4-methoxyphenyl)-1-methylurea is its relatively low solubility in water, which can affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for the research and development of 1-Cyclopentyl-3-(4-methoxyphenyl)-1-methylurea. One area of interest is its potential use in combination with other drugs or therapies for cancer treatment. Another area of interest is its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases. Further studies are also needed to fully understand the mechanism of action of 1-Cyclopentyl-3-(4-methoxyphenyl)-1-methylurea and its potential side effects in vivo.
In conclusion, 1-Cyclopentyl-3-(4-methoxyphenyl)-1-methylurea is a synthetic compound that has shown promising therapeutic potential in various diseases. Its well-established synthesis method, scientific research application, and potential future directions make it an interesting compound for further research and development.
Méthodes De Synthèse
The synthesis of 1-Cyclopentyl-3-(4-methoxyphenyl)-1-methylurea involves the reaction of cyclopentyl isocyanate with 4-methoxyaniline, followed by the addition of methylamine. The resulting compound is then purified using column chromatography to obtain the final product. This method has been optimized and improved over the years to increase the yield and purity of 1-Cyclopentyl-3-(4-methoxyphenyl)-1-methylurea.
Applications De Recherche Scientifique
1-Cyclopentyl-3-(4-methoxyphenyl)-1-methylurea has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anticancer, and neuroprotective properties. In preclinical studies, 1-Cyclopentyl-3-(4-methoxyphenyl)-1-methylurea has been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It has also been shown to reduce inflammation in animal models of arthritis and colitis. In addition, 1-Cyclopentyl-3-(4-methoxyphenyl)-1-methylurea has been studied for its potential neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-cyclopentyl-3-(4-methoxyphenyl)-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-16(12-5-3-4-6-12)14(17)15-11-7-9-13(18-2)10-8-11/h7-10,12H,3-6H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDZGZQAEJKQIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(Furan-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7506654.png)
![5-{[(2-bromophenyl)methyl]sulfanyl}-1-methyl-1H-1,2,3,4-tetrazole](/img/structure/B7506659.png)

![N,N-dimethyl-2-[methyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide](/img/structure/B7506669.png)

![4-[(4-Pyrazol-1-ylphenyl)methyl]morpholine](/img/structure/B7506684.png)
![3-[1-(4-Fluorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B7506694.png)


![3-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-methyl-1,2-oxazole](/img/structure/B7506730.png)
![3-[(3,5-Dimethylphenyl)methylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B7506732.png)